molecular formula C12H13FO2 B038479 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione CAS No. 114433-94-2

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione

Cat. No.: B038479
CAS No.: 114433-94-2
M. Wt: 208.23 g/mol
InChI Key: LAOUURGVXFCRDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentane chain with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 1-(4-fluorophenyl)-4-methylpentane-1,3-diol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-4-methylpentane-1,3-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluoroacetophenone: Shares the fluorophenyl group but lacks the extended pentane chain and additional ketone group.

    4-Fluorobenzaldehyde: Contains the fluorophenyl group with an aldehyde functional group instead of the ketone groups.

    4-Fluorophenylacetic acid: Features the fluorophenyl group with an acetic acid moiety.

Uniqueness: 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorophenyl group with the pentane chain and ketone groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methylpentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUURGVXFCRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556733
Record name 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114433-94-2
Record name 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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